molecular formula C23H19FN2O2S B2871842 N-(4-fluorobenzyl)-3-tosylquinolin-4-amine CAS No. 895649-63-5

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

Cat. No.: B2871842
CAS No.: 895649-63-5
M. Wt: 406.48
InChI Key: YFCJJUJJAQGJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is an organic compound that features a quinoline core substituted with a tosyl group at the 3-position and a 4-fluorobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tosyl group and the 4-fluorobenzyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Tosyl Group: The tosylation of the quinoline core is typically achieved using tosyl chloride in the presence of a base such as pyridine.

    Attachment of 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzyl group is introduced using 4-fluorobenzyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or DCM with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzyl group enhances the compound’s binding affinity to these targets, while the quinoline core facilitates its penetration into biological membranes. The tosyl group may also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-3-tosylquinolin-4-amine: shares structural similarities with other quinoline derivatives such as quinine and chloroquine.

    4-Fluorobenzylamine: Another compound with a 4-fluorobenzyl group, used in various chemical syntheses.

    Tosylquinoline: A compound with a tosyl group attached to the quinoline core.

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-fluorobenzyl group enhances its binding affinity and specificity, while the tosyl group improves its solubility and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCJJUJJAQGJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.